Lipophilicity Differentiation: 6-Methyl Substituent Confers Higher LogP than 5-Methyl Isomer and Parent Indazole Acid
The 6-methyl-1H-indazole-7-carboxylic acid exhibits a predicted LogP of 1.96, which is 0.49 log units higher than the 5-methyl isomer (LogP = 1.47) and approximately 1.0 log unit higher than the unsubstituted 1H-indazole-7-carboxylic acid (LogP ≈ 0.95) . This difference is meaningful for applications requiring controlled lipophilicity, such as blood-brain barrier penetration optimization or chromatographic separation .
| Evidence Dimension | Partition coefficient (LogP, predicted) |
|---|---|
| Target Compound Data | LogP = 1.96 |
| Comparator Or Baseline | 5-methyl-1H-indazole-7-carboxylic acid: LogP = 1.47; 1H-indazole-7-carboxylic acid: LogP ≈ 0.95 |
| Quantified Difference | ΔLogP = +0.49 vs. 5-methyl; ΔLogP ≈ +1.01 vs. parent compound |
| Conditions | Predicted LogP values from database entries (ChemicalBook, Chembase) |
Why This Matters
Procurement decisions must account for logP differences that directly impact compound solubility, permeability, and chromatographic behavior, affecting downstream assay reproducibility and synthetic route feasibility.
